Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Description
Chemical Structure:
This compound features a bicyclic 3,6-diazabicyclo[3.1.1]heptane core, a tert-butyl carboxylate protecting group at the 6-position, and a pyridyl substituent at the 3-position bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .
Properties
Molecular Formula |
C21H32BN3O4 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C21H32BN3O4/c1-19(2,3)27-18(26)25-15-10-16(25)13-24(12-15)17-9-8-14(11-23-17)22-28-20(4,5)21(6,7)29-22/h8-9,11,15-16H,10,12-13H2,1-7H3 |
InChI Key |
LVJKXYADCSTNNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC4CC(C3)N4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Table 1. Key Reaction Conditions and Yields
Alternative Routes and Optimization
Alternative methodologies include Buchwald-Hartwig amination for direct C–N bond formation between aminopyridines and bicyclic triflates. However, Suzuki-Miyaura coupling remains preferred due to higher functional group tolerance and scalability. Solvent optimization (e.g., replacing dioxane with THF) and catalyst screening (e.g., PdCl2(dtbpf)) have been explored to enhance yields.
Characterization and Quality Control
The final product is characterized by NMR, NMR, and LC-MS. Key spectral features include a singlet at δ 1.38 ppm (tert-butyl), multiplet at δ 3.28–3.41 ppm (bicyclic protons), and boronate-associated signals at δ 1.25–1.30 ppm. Purity ≥97% is confirmed via HPLC using a C18 column and acetonitrile/water gradient .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The pyridyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The dioxaborolane moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: The boron atom in the dioxaborolane moiety can engage in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for the incorporation of boron into organic frameworks, which is valuable for creating boron-containing compounds that have applications in various fields such as catalysis and materials science.
Key Reactions
- Borylation Reactions : The presence of the dioxaborolane moiety facilitates borylation reactions that are essential in forming carbon-boron bonds. This is crucial for synthesizing organoboron compounds used in various chemical transformations .
- Cross-Coupling Reactions : Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds that are important in pharmaceuticals and agrochemicals .
Medicinal Chemistry
This compound has been investigated for its potential use in drug development due to its ability to modify biological activity through structural changes.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound can exhibit anticancer properties by targeting specific enzymes involved in tumor growth . For example, its application in synthesizing inhibitors for kinases has shown promising results.
- Statin Synthesis : The compound serves as a precursor for statins, which are widely used to manage cholesterol levels and prevent cardiovascular diseases. Its synthesis pathway is eco-friendly and cost-effective compared to traditional methods .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
Applications
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Its boron content can also improve the flame retardancy of polymers .
- Nanomaterials : Research has explored the use of this compound in the synthesis of nanomaterials with tailored electronic properties for applications in sensors and electronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridyl group can participate in coordination chemistry, forming complexes with metal ions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₀H₃₀BN₃O₄ (calculated based on analogous structures in and ).
- Molecular Weight : ~387.3 g/mol.
- Solubility : Likely soluble in polar aprotic solvents (e.g., THF, DMF) due to the boronate ester and tertiary amine moieties.
- Applications : Primarily used as a boron-containing intermediate in pharmaceutical synthesis, particularly for coupling with aryl halides to construct biaryl systems .
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Bicyclic Core Influence: The [3.1.1] bicyclo system in the target compound imparts greater rigidity compared to the [3.2.0] () or [2.2.1] () cores. This rigidity enhances stereochemical control in reactions but may reduce solubility in nonpolar media . The spiro[3.3]heptane system () introduces steric bulk, limiting its utility in sterically demanding cross-couplings .
Boronate Position and Reactivity :
- Pyridyl-bound boronates (target compound and ) exhibit higher electrophilicity at the boron center compared to benzimidazole-bound analogs (), favoring faster transmetallation in Suzuki reactions .
- Methyl-substituted boronates () show reduced reactivity due to electron-donating effects, requiring harsher coupling conditions .
Pharmaceutical Relevance: The target compound’s combination of a diazabicyclo core and boronate group makes it suitable for kinase inhibitor scaffolds (e.g., CDK9 inhibitors in ), whereas linear analogs () are more common in diagnostic reagents .
Stability and Storage :
- Boronates on aromatic systems (target compound, –14) are generally stable under inert atmospheres but hydrolyze slowly in humid conditions. In contrast, aliphatic boronates () are more prone to oxidation .
Biological Activity
Tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (CAS No. 877399-35-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity based on available literature, including synthetic methods, mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a boron-containing dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 309.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H28BN3O4 |
| Molecular Weight | 309.21 g/mol |
| CAS Number | 877399-35-4 |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound primarily stems from its interaction with various molecular targets. The boronic ester group in the structure enables it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as a reagent in chemical synthesis and potential therapeutic applications.
Interaction with Chemokine Receptors
Research indicates that compounds similar to this compound can act as antagonists of chemokine receptors such as CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression.
A study demonstrated that boronic acid derivatives could inhibit CXCL1-induced calcium flux in human neutrophils (IC50 = 38 nM) . This suggests that similar mechanisms may be applicable to the compound .
Case Study: Inhibition of Inflammatory Responses
In a series of experiments focused on inflammatory diseases, compounds with similar structures were evaluated for their ability to inhibit chemokine-mediated signaling pathways. The findings indicated significant inhibitory effects on neutrophil activation and migration when tested against CXCL1 and CXCL8 .
Table 1: Inhibitory Activity of Boronic Acid Derivatives
| Compound Name | IC50 (nM) |
|---|---|
| SX-517 (Boronic Acid Antagonist) | 38 |
| Tert-butyl 3-[5-(Dioxaborolan)] | TBD |
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions including the formation of the bicyclic structure followed by the introduction of the boron-containing moiety.
Common Synthetic Steps:
- Formation of the bicyclic core.
- Introduction of the dioxaborolane group via coupling reactions.
- Protection and deprotection steps to yield the final product.
Q & A
Basic: What are the recommended characterization techniques for verifying the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Use , , and NMR to confirm the bicycloheptane core, boronic ester moiety, and tert-butyl group. Cross-check chemical shifts with analogous compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in ).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95% recommended for research-grade material) .
- X-ray Crystallography (if crystalline): Resolve ambiguities in stereochemistry or regiochemistry .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Storage : Store sealed under inert gas (N/Ar) at 2–8°C to prevent boronic ester hydrolysis .
- Handling : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Avoid heat/sparks (P210) .
- Waste Disposal : Quench boronic esters with aqueous acidic solutions (e.g., 1 M HCl) before disposal .
Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?
Answer:
- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or XPhos-based catalysts for reactivity.
- Solvent/Base Pair : Use THF/HO with NaCO or DMF with CsCO.
- Temperature : Optimize between 60–100°C; microwave-assisted synthesis may reduce side products.
- Monitoring : Track reaction progress via TLC or LC-MS. Reference analogous protocols in and .
Advanced: How should researchers address contradictory spectral data (e.g., unexpected 1H^1H1H NMR peaks)?
Answer:
- Confirm Purity : Re-run HPLC to rule out impurities.
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly around the bicycloheptane core.
- Isotopic Labeling : Use -enriched boronic esters to simplify NMR interpretation.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Basic: What synthetic routes are reported for analogous tert-butyl-protected diazabicycloheptane derivatives?
Answer:
- Stepwise Functionalization : Introduce the pyridyl-boronic ester moiety via Suzuki coupling to pre-formed diazabicycloheptane intermediates ( ).
- Boc Protection : Use tert-butyl dicarbonate to protect the amine during cyclization ( ).
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (CHCl/hexane) .
Advanced: What strategies mitigate instability of the bicycloheptane core during reactions?
Answer:
- Low-Temperature Conditions : Perform reactions at 0–25°C to prevent ring-opening.
- Inert Atmosphere : Use Schlenk lines to avoid moisture/O-induced degradation.
- Additives : Include radical inhibitors (e.g., BHT) or Lewis acids (e.g., ZnCl) to stabilize intermediates.
- Kinetic Studies : Monitor decomposition rates via NMR to identify critical stability thresholds .
Advanced: How can computational methods aid in predicting reactivity or regioselectivity?
Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states in Suzuki couplings or cyclization steps.
- Machine Learning : Train models on existing diazabicycloheptane reaction datasets to predict optimal conditions.
- Molecular Dynamics : Simulate solvent effects on boronic ester stability. Reference ICReDD’s methodology in .
Basic: What are the common impurities observed during synthesis, and how are they removed?
Answer:
- De-Boc Products : Detect via LC-MS (lower molecular weight). Remove by acidic wash (0.1 M HCl).
- Boronic Acid Byproducts : Formed via ester hydrolysis; eliminate via silica gel chromatography.
- Dimerization : Occurs in polar solvents; minimize by using dilute conditions .
Advanced: How to resolve stereochemical uncertainties in the diazabicycloheptane system?
Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with computed spectra.
- X-ray Diffraction : Resolve absolute configuration (e.g., as in for similar bicyclic systems) .
Advanced: What methodologies validate the compound’s utility in targeted drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
